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molecular formula C12H11ClN2O2S B5067503 N-(2-aminophenyl)-4-chlorobenzenesulfonamide CAS No. 56539-06-1

N-(2-aminophenyl)-4-chlorobenzenesulfonamide

Cat. No. B5067503
M. Wt: 282.75 g/mol
InChI Key: XOMKKZWMWOCGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06403607B1

Procedure details

In a 1-L three-neck flask, o-phenylenediamine (56.13 g) was added to pyridine (350 ml) and the resultant solution was stirred with a stirrer bar to dissolve the compound. The solution was cooled in an ice-water bath, so that the temperature inside the reaction mixture became 2-3° C. 4-Chlorophenylsulfonyl chloride (73.04 g) was dissolved in pyridine (100 ml) and the resultant solution was added dropwise to the aforementioned mixture by using dropping funnel. The reaction temperature was maintained at 10° C. or lower and the dropping step required 70 minutes. The reaction mixture exhibited deep-purplish-red color. Subsequently, the mixture was stirred at 10° C. or lower for 15 minutes. The flask was removed from the ice-water bath and returned to room temperature. The mixture was further stirred for one hour. The solvent, pyridine, was removed with an aspirator under reduced pressure at 50° C. and the residue was diluted in ethyl acetate (1 L). The resultant solution was transferred to a 2-L separating funnel and water (0.5 L) and an adequate volume of a 2N hydrochloride solution were added thereto. The volume of the 2N hydrochloride solution to be added was regulated so that the pH of the washing solution became 2-3. The washing solution was extracted with ethyl acetate (0.3 L×2). The thus-obtained ethyl acetate layer was washed with saturated brine (0.3 L×3) and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure and red crystals were precipitated. Ethyl acetate (0.3 L) was added to the thus-obtained crystals to dissolve the crystals. Subsequently, the crystals were re-crystallized from the mixture of solvents (hexane:ethyl acetate=10:1). The thus-produced crystals were collected through suction-filtration, washed with the same solvent mixture, and air-dried, to thereby yield pale-yellow crystals (79.28 g). The mother liquid for re-crystallization and the washing solution were combined. Subsequently, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (30 ml), and the mixture of solvents (100 ml) (hexane:ethyl acetate=10:1) was added thereto, followed by re-crystallization. The thus-obtained crystals were subjected to suction-filtration, washed, and air-dried, to thereby produce pale-yellow crystals (6.41 g). Through the second re-crystallization, the target product (85.69 g) was obtained.
Quantity
56.13 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
73.04 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1>N1C=CC=CC=1>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[NH2:8])(=[O:18])=[O:17])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
56.13 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
350 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
73.04 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
Subsequently, the mixture was stirred at 10° C. or lower for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the compound
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice-water bath, so that the temperature inside the reaction mixture
CUSTOM
Type
CUSTOM
Details
became 2-3° C
CUSTOM
Type
CUSTOM
Details
70 minutes
Duration
70 min
CUSTOM
Type
CUSTOM
Details
The flask was removed from the ice-water bath
CUSTOM
Type
CUSTOM
Details
returned to room temperature
STIRRING
Type
STIRRING
Details
The mixture was further stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent, pyridine, was removed with an aspirator under reduced pressure at 50° C.
ADDITION
Type
ADDITION
Details
the residue was diluted in ethyl acetate (1 L)
CUSTOM
Type
CUSTOM
Details
separating funnel
ADDITION
Type
ADDITION
Details
water (0.5 L) and an adequate volume of a 2N hydrochloride solution were added
ADDITION
Type
ADDITION
Details
The volume of the 2N hydrochloride solution to be added
EXTRACTION
Type
EXTRACTION
Details
The washing solution was extracted with ethyl acetate (0.3 L×2)
WASH
Type
WASH
Details
The thus-obtained ethyl acetate layer was washed with saturated brine (0.3 L×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and red crystals
CUSTOM
Type
CUSTOM
Details
were precipitated
ADDITION
Type
ADDITION
Details
Ethyl acetate (0.3 L) was added to the thus-obtained crystals
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the crystals
CUSTOM
Type
CUSTOM
Details
Subsequently, the crystals were re-crystallized from the mixture of solvents (hexane:ethyl acetate=10:1)
FILTRATION
Type
FILTRATION
Details
The thus-produced crystals were collected through suction-filtration
WASH
Type
WASH
Details
washed with the same solvent mixture
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
The mother liquid for re-crystallization
CUSTOM
Type
CUSTOM
Details
Subsequently, the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (30 ml)
ADDITION
Type
ADDITION
Details
the mixture of solvents (100 ml) (hexane:ethyl acetate=10:1)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
followed by re-crystallization
FILTRATION
Type
FILTRATION
Details
The thus-obtained crystals were subjected to suction-filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
Through the second re-crystallization

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 85.69 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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